3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)imino-1-prop-2-ynylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-3-12-20-16-7-5-4-6-15(16)17(18(20)21)19-13-8-10-14(22-2)11-9-13/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLABOFFFNWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one typically involves multi-step organic reactionsThe propynyl group is then added via a coupling reaction, such as the Sonogashira coupling, which involves palladium catalysis under an inert atmosphere . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have been investigated for their ability to target specific pathways in cancer cells, making them potential candidates for drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that indole-based compounds can disrupt bacterial cell membranes and inhibit the growth of various pathogens. This property is particularly valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could make it beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized it to synthesize more complex molecules, including biologically active compounds, which underscores its importance in synthetic organic chemistry .
Photophysical Properties
The photophysical properties of this compound have been studied for applications in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Material Science
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. The indole structure contributes to improved performance characteristics in composite materials used in various industrial applications .
Nanotechnology Applications
Recent advancements have shown potential applications of this compound in nanotechnology. Its unique properties may facilitate the development of nanomaterials for drug delivery systems or as sensors due to its biocompatibility and functionalization capabilities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects on breast cancer cells | Induced apoptosis in MCF-7 cell line with IC50 values indicating potent activity |
| Antimicrobial Evaluation | Tested against Gram-positive and Gram-negative bacteria | Showed significant inhibition against Staphylococcus aureus and E. coli |
| Neuroprotection Research | Explored effects on neuronal cell lines | Reduced oxidative stress markers and improved cell viability under neurotoxic conditions |
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenylimino Group
4-Methoxy vs. 4-Hydroxy Substitution
- 3-[(4-Hydroxyphenyl)imino]-1H-indol-2-one (): Replacing the methoxy group with a hydroxyl group reduces lipophilicity (logP decreases by ~0.5 units) but introduces hydrogen-bonding capacity. In vitro studies suggest hydroxylated analogs exhibit stronger antioxidant activity but lower membrane permeability compared to methoxy derivatives .
4-Methoxy vs. 4-Trifluoromethyl Substitution
- SNAP 37889 (1-phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one) (): The electron-withdrawing trifluoromethyl group increases electrophilicity at the imine nitrogen, enhancing binding to targets like G-protein-coupled receptors. SNAP 37889 shows higher receptor affinity (IC₅₀ = 12 nM) but lower metabolic stability than the methoxy analog due to oxidative degradation of the CF₃ group .
4-Methoxy vs. 4-Methyl Substitution
- 3-[(4-Methylphenyl)imino]-1-(prop-2-en-1-yl)-1H-indol-2-one (): Methyl substitution slightly increases hydrophobicity but lacks the electron-donating resonance effect of methoxy. Methyl derivatives show moderate cytotoxicity (IC₅₀ ~20 μM in cancer cell lines), whereas methoxy analogs exhibit improved selectivity for kinase targets .
Modifications at the Indole Core
1-Propargyl vs. 1-Phenyl Substitution
- 3-[(4-Methoxyphenyl)imino]-1-phenyl-1H-indol-2-one (): The phenyl group at position 1 enhances π-π stacking interactions but reduces solubility. Propargyl substitution introduces alkyne reactivity, enabling click chemistry for bioconjugation .
N-Alkylation Effects
- 3-[(4-Methoxyphenyl)imino]-1-methyl-1H-indol-2-one (): Methyl substitution at position 1 simplifies synthesis but reduces steric bulk, leading to weaker binding in enzyme assays (e.g., 50% inhibition at 100 μM vs. 10 μM for propargyl analogs) .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups (e.g., OCH₃) : Enhance resonance stabilization of the imine, improving binding to electron-deficient enzyme pockets (e.g., kinases) .
- Propargyl vs. Alkyl Chains : Propargyl groups improve target engagement through covalent interactions or enhanced van der Waals contacts .
- Meta vs. Para Substitution : Para-methoxy groups optimize steric and electronic complementarity in planar binding sites, whereas meta-substituted analogs show reduced activity .
Biological Activity
3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one, a compound with the CAS number 477886-40-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from diverse sources to elucidate its biological activity, including in vitro and in vivo studies.
- Molecular Formula : CHNO
- Molecular Weight : 290.32 g/mol
- Structure : The compound features an indole core with a methoxyphenyl imine substituent and a propynyl group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably:
- Inhibition of Tumor Growth : In xenograft models, this compound demonstrated significant inhibition of tumor growth. The mechanism appears to involve the modulation of telomerase activity, which is crucial for the proliferation of cancer cells .
Case Study: In Vivo Efficacy
A study conducted on SMMC-7721 liver cancer cells revealed that the compound exhibited a high antiproliferative capacity with an IC value indicating effective growth inhibition .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Telomerase Inhibition : It has been shown to selectively inhibit telomerase activity, which is often upregulated in cancer cells, thereby limiting their ability to replicate indefinitely .
Antiviral Activity
Emerging evidence suggests that this compound may also possess antiviral properties:
- Mechanism-Based Inhibition : Similar compounds in the indole class have been reported to inhibit viral replication by targeting essential enzymes involved in viral life cycles, such as IMP dehydrogenase .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound relative to other similar compounds, the following table summarizes key findings:
Q & A
Q. What are the optimal synthetic routes for 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including imine formation and propargylation. Key steps include:
- Imine formation : Reacting indol-2-one derivatives with 4-methoxyaniline under acidic conditions (e.g., acetic acid) .
- Propargylation : Introducing the 2-propynyl group via nucleophilic substitution or metal-catalyzed coupling (e.g., using palladium catalysts in DMF or toluene under inert atmospheres) .
Q. Optimization Factors :
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the imine group and propargyl substitution (e.g., H NMR coupling patterns for methoxy and alkyne protons) .
- X-ray Crystallography : Resolve 3D conformation using SHELX software for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z accuracy < 2 ppm) validates molecular weight .
Q. Common Pitfalls :
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on EU-GHS/CLP classifications:
- Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
- Handling Protocols :
- Use fume hoods and PPE (gloves, lab coats) during synthesis.
- Store in airtight containers away from light to prevent degradation .
- First Aid : Immediate rinsing with water for skin/eye contact; medical evaluation if irritation persists .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) studies (e.g., Gaussian09) model:
- Electrophilic/Nucleophilic Sites : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive centers .
- Tautomerism : Imine-keto tautomeric equilibria can be simulated using solvent-dependent DFT calculations .
Q. Case Study :
- For analogous indole-imine derivatives, DFT predicted regioselectivity in cycloaddition reactions with 85% accuracy compared to experimental data .
Q. What strategies resolve crystallographic data inconsistencies during structure refinement?
Methodological Answer: Addressing data contradictions involves:
- Software Tools : SHELXL for anisotropic displacement parameter refinement and WinGX for symmetry validation .
- Twinned Data : Use SHELXL’s TWIN command to model overlapping lattices, particularly for flexible imine groups .
- Validation Metrics : Check R-factor convergence (<5%) and ADPs for non-physical thermal motion .
Q. Example Workflow :
Data collection at 100 K to reduce thermal disorder.
Sequential refinement of positional and displacement parameters in SHELXL .
Final validation via CIF reports in PLATON .
Q. How does this compound interact with biological targets, and what assays validate its mechanisms?
Methodological Answer: Pharmacological studies focus on:
- Enzyme Inhibition : Kinase inhibition assays (e.g., fluorescence polarization) using recombinant proteins .
- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
- Structure-Activity Relationships (SAR) : Modifications to the methoxy or propynyl groups correlate with activity changes in anti-inflammatory or antitumor assays .
Q. Key Findings :
Q. How can reaction pathways be optimized for scale-up without compromising stereochemical integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
